molecular formula C24H28N4O6 B2487453 N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-({1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl}methyl)ethanediamide CAS No. 1323710-28-6

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-({1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl}methyl)ethanediamide

Cat. No.: B2487453
CAS No.: 1323710-28-6
M. Wt: 468.51
InChI Key: WPABQHHADIMGJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-({1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl}methyl)ethanediamide is a complex organic compound that features a benzodioxole ring, a piperidine ring, and an ethanediamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-({1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl}methyl)ethanediamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Piperidine Ring Formation: The piperidine ring is often synthesized via the hydrogenation of pyridine or through the cyclization of appropriate precursors.

    Coupling Reactions: The benzodioxole and piperidine rings are then coupled using a suitable linker, such as ethanediamide, under controlled conditions. This step may involve the use of coupling reagents like carbodiimides or phosphonium salts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the piperidine ring, potentially converting it to a piperidine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted ethanediamide derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.

    Protein Binding: Its structure allows for potential interactions with various proteins, useful in studying protein-ligand interactions.

Medicine

    Drug Development:

    Diagnostics: Use in diagnostic assays due to its ability to bind specific biomolecules.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex organic compounds.

    Polymer Science:

Mechanism of Action

The mechanism by which N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-({1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl}methyl)ethanediamide exerts its effects is likely multifaceted:

    Molecular Targets: The compound may target specific enzymes or receptors, leading to inhibition or activation of biochemical pathways.

    Pathways Involved: Potential involvement in pathways related to neurotransmission, signal transduction, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-methyl-ethanediamide: Similar structure but lacks the piperidine ring.

    N-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl-methylamine: Similar structure but lacks the benzodioxole ring.

Uniqueness

    Structural Complexity: The presence of both the benzodioxole and piperidine rings, along with the ethanediamide linkage, makes this compound unique.

    Functional Versatility:

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-[[1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O6/c1-32-19-5-3-2-4-18(19)27-24(31)28-10-8-16(9-11-28)13-25-22(29)23(30)26-14-17-6-7-20-21(12-17)34-15-33-20/h2-7,12,16H,8-11,13-15H2,1H3,(H,25,29)(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPABQHHADIMGJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2CCC(CC2)CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.